5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine
Overview
Description
5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains both pyrazine and oxadiazole rings.
Mechanism of Action
Target of Action
Oxadiazole derivatives, which include this compound, are known to have a broad range of chemical and biological properties . They have been studied for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Mode of Action
Oxadiazole derivatives are known to interact with various enzymes such as thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .
Biochemical Pathways
Oxadiazole derivatives have been reported to inhibit telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Pharmacokinetics
Oxadiazole derivatives are known to be soluble in water , which could potentially impact their bioavailability.
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular processes. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the reaction . The binding of this compound to its target molecules often involves hydrogen bonds and van der Waals forces, which stabilize the interaction and facilitate the compound’s biochemical activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of this compound, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of key metabolites . For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further highlighting its role in cellular biochemistry.
Preparation Methods
The synthesis of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain groups in the molecule.
Methylation: Selective methylation can be achieved using methyl iodide (MeI) in the presence of a base.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, which can affect their reactivity and applications.
Pyrazine derivatives: Compounds with the pyrazine ring but different functional groups can also be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its combination of the pyrazine and oxadiazole rings, which imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-pyrazin-2-yl-1,2,4-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-5(12-11-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGJYHBULLFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270632 | |
Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-64-4 | |
Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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